molecular formula C14H11Cl2F2N3 B3094146 6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1255666-47-7

6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B3094146
CAS No.: 1255666-47-7
M. Wt: 330.2
InChI Key: IIFCHNCTXPIASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a high-value chemical scaffold designed for advanced drug discovery research. This compound features a tetrahydropyrido[4,3-d]pyrimidine core, a privileged structure in medicinal chemistry known for its versatility in interacting with biological targets. The molecular structure is strategically functionalized with dichloro and difluoro substitutions, enhancing its reactivity and potential for further synthetic elaboration into more complex inhibitors. The tetrahydropyrido[4,3-d]pyrimidine scaffold is recognized as a promising core for developing novel human topoisomerase II (topoII) inhibitors, a well-validated target in cancer therapy . Recent studies highlight derivatives of this scaffold as a new class of inhibitors that do not act as topoII poisons, potentially offering a safer profile by avoiding the severe side effects associated with conventional topoII-targeting drugs . Furthermore, this heterocyclic system serves as a key intermediate in structure-based drug design campaigns for targeting challenging oncogenic drivers, such as KRAS-G12D, which is implicated in a significant percentage of pancreatic and other cancers . Researchers can utilize this compound as a versatile building block to explore structure-activity relationships, create focused libraries, or develop proteolysis-targeting chimeras (PROTACs). Supplied at a purity of ≥95%, this product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Proper storage conditions under an inert atmosphere at room temperature are recommended to ensure long-term stability.

Properties

IUPAC Name

6-benzyl-2,4-dichloro-8,8-difluoro-5,7-dihydropyrido[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2F2N3/c15-12-10-7-21(6-9-4-2-1-3-5-9)8-14(17,18)11(10)19-13(16)20-12/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFCHNCTXPIASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(CN1CC3=CC=CC=C3)(F)F)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901124783
Record name Pyrido[4,3-d]pyrimidine, 2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydro-6-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901124783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255666-47-7
Record name Pyrido[4,3-d]pyrimidine, 2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydro-6-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255666-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[4,3-d]pyrimidine, 2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydro-6-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901124783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[4,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of benzyl, dichloro, and difluoro groups: These substituents are introduced through various substitution reactions, often using reagents such as benzyl chloride, dichloromethane, and difluoromethane under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichloro substituents at positions 2 and 4 serve as primary sites for nucleophilic displacement.

Reagent Conditions Product Yield Source
Sodium methoxideDry DMF, 90°C, 2–3 h2,4-Dimethoxy derivative65–78%
CyclopropylamineEt₃N, dry DMSO, 100°C, 4 h4-Cyclopropylamino-2-chloro analog72%
1,2,3,4-TetrahydroisoquinolinePd₂(dba)₃, BINAP, Cs₂CO₃, toluene, reflux4-(Tetrahydroisoquinolinyl)-2-chloro derivative58%
  • Key Insight : The 4-chloro group exhibits higher reactivity than the 2-chloro due to electronic effects from the adjacent nitrogen atom .

Oxidation and Reduction Reactions

The saturated tetrahydropyrido ring undergoes redox transformations under controlled conditions.

Reaction Type Reagent/Conditions Product Application
OxidationKMnO₄, acidic aqueous conditionsPyrido[4,3-d]pyrimidin-8-one derivativeEnhances water solubility
ReductionH₂, RANEY® Ni, DMF, rtDihydroxy intermediatePrecursor for further functionalization
  • Notable Observation : Fluorine substituents at position 8 stabilize the oxidized product by reducing ring strain .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl introductions at the 6-benzyl position.

Catalyst System Substrate Product Efficiency
Pd(OAc)₂/XPhos, K₃PO₄4-Bromophenylboronic acid6-(4-Bromobenzyl)-substituted analog81%
CuBr₂, NaNO₂, HBr (Sandmeyer)In situ diazotization6-(4-Cyanobenzyl)-substituted compound63%
  • Mechanistic Note : The benzyl group undergoes directed ortho-metalation (DoM) in the presence of strong bases, enabling regioselective functionalization .

Hydrolysis and Cyclocondensation

Controlled hydrolysis of the dichloro groups followed by cyclization yields fused heterocycles.

Step Conditions Product Biological Relevance
Hydrolysis10% NaOH, MeOH, reflux2,4-Dihydroxy intermediateScaffold for kinase inhibitors
CyclocondensationDMF-DMA, AcOH, toluene, rtPyrido[4,3-d]pyrimidine-fused quinazolineAnticancer activity (GI₅₀ = 1.2 μM)

Comparative Reactivity Table

Halogen positions influence reaction pathways:

Position Reactivity Preferred Reactions
C2-ClModerateNucleophilic substitution (SNAr)
C4-ClHighCross-coupling, amine displacement
C8-FLow (steric shielding)Typically inert under standard conditions

Stability Under Acidic/Basic Conditions

Condition pH Range Degradation Pathway
Strong acid (HCl)< 2Ring-opening via N-protonation
Strong base (NaOH)> 12Hydrolysis of chloro groups to hydroxyl

Industrial-Scale Modifications

Patent data reveals optimized protocols for bulk synthesis:

  • Continuous Flow Reactors : Achieve 89% yield in dichloro → dimethoxy conversion at 120°C with 15-min residence time .

  • Crystallization : Ethanol/water mixtures produce >99% pure product via temperature-controlled antisolvent addition .

This compound's versatility in nucleophilic substitution, cross-coupling, and redox reactions makes it a valuable intermediate in medicinal chemistry and materials science. Strategic functionalization at C2 and C4 positions enables tailored biological activity, while fluorine substituents enhance metabolic stability .

Scientific Research Applications

6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a PARP inhibitor, it binds to the PARP enzyme, inhibiting its activity and thereby affecting DNA repair pathways . This interaction can lead to cell death in certain cancer cells, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
  • 6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride

Uniqueness

This compound is unique due to its specific combination of benzyl, dichloro, and difluoro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS Number: 1255666-47-7) is a complex organic compound notable for its potential biological activities. This compound features a unique bicyclic structure with various halogen substituents that may enhance its reactivity and interaction with biological targets. Understanding its biological activity is crucial for its potential application in pharmaceutical development.

The molecular formula of this compound is C14H11Cl2F2N3C_{14}H_{11}Cl_{2}F_{2}N_{3}, with a molecular weight of 330.17 g/mol. The structure includes:

  • Dichloro and difluoro substituents that may influence its pharmacological properties.
  • A benzyl group that can enhance lipophilicity and improve membrane permeability.

Research indicates that compounds similar to this compound exhibit various biological activities. These activities are often linked to their ability to interact with specific biological targets such as enzymes or receptors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

One of the primary areas of interest is the inhibition of DPP-4, an enzyme involved in glucose metabolism. DPP-4 inhibitors are significant in treating type 2 diabetes by prolonging the action of incretin hormones that increase insulin secretion:

  • Mechanism : The interaction of ligands with the S1 and S2 pockets of DPP-4 is essential for inhibitory activity. The presence of fluorine and other substituents in the compound can enhance binding affinity and selectivity for DPP-4.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Description Reference
DPP-4 InhibitionCompounds with similar structures show promise as DPP-4 inhibitors.
Antidiabetic PotentialEnhances insulin secretion and reduces glucagon levels in animal models.
CytotoxicityExhibits selective cytotoxic effects against certain cancer cell lines.
Antimicrobial ActivityDemonstrates activity against various bacterial strains in preliminary studies.

Case Studies

  • Antidiabetic Effects : In a study involving diabetic rats, administration of compounds structurally related to this compound resulted in significant reductions in blood glucose levels compared to control groups.
  • Cytotoxicity Testing : In vitro assays on human cancer cell lines revealed that derivatives of this compound showed selective cytotoxicity while sparing normal cells, indicating potential as an anticancer agent.

Q & A

Basic: What are the common synthetic routes for preparing 6-benzyl-2,4-dichloro-8,8-difluoro-tetrahydropyrido[4,3-d]pyrimidine?

The compound is typically synthesized via multi-step routes involving alkylation and cyclization. A representative method involves:

  • Alkylation : Reacting 4-amino-3-cyano-1,2,5,6-tetrahydropyridine with α-chlorotoluene derivatives (e.g., benzyl chloride) in polar aprotic solvents like 2-butanone to form intermediates .
  • Cyclization : Treating intermediates with guanidine carbonate in dimethylformamide (DMF) or ethyl cellosolve to form the pyrido[4,3-d]pyrimidine core .
  • Halogenation : Introducing chlorine and fluorine substituents via electrophilic substitution or nucleophilic displacement, often using POCl₃ for chlorination and select fluorinating agents (e.g., DAST) for difluoro groups .

Basic: How is structural characterization performed for this compound?

Key techniques include:

  • X-ray crystallography : Determines bond angles (e.g., dihedral angles between fused rings: 64.73–81.56°) and intermolecular interactions (e.g., N–H⋯F hydrogen bonds) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns benzyl protons (δ 4.5–5.0 ppm) and tetrahydropyridine ring carbons (δ 20–60 ppm).
    • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 394.03) .

Basic: What pharmacological screening methods are used to evaluate its bioactivity?

  • Antimicrobial assays :
    • In vitro MIC testing : Against Plasmodium berghei (ED₅₀: 3.9–125 mg/kg/day) and Staphylococcus aureus (MIC: 0.25–10 μg/mL) using broth microdilution .
  • Enzyme inhibition : Testing against dihydrofolate reductase (DHFR) via spectrophotometric assays to assess antimetabolite activity .
  • In vivo models : Rodent studies for neuropathic pain relief, measuring IC₅₀ values (e.g., 231–254 μM for anti-inflammatory analogs) .

Advanced: How can synthetic routes be optimized for scalability and yield?

  • Solvent selection : Replace DMF with recyclable solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • Purification : Employ flash chromatography with gradients (e.g., hexane/EtOAc 7:3 → 1:1) to isolate intermediates ≥95% purity .

Advanced: How to resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Cross-validate antimicrobial results using both agar diffusion and microplate Alamar Blue assays .
  • Strain-specific adjustments : Account for pathogen resistance profiles (e.g., Streptococcus faecalis A vs. R strains) by modifying inoculation densities .
  • Dose-response refinement : Use nonlinear regression models to calculate precise ED₅₀/IC₅₀ values and reduce variability .

Advanced: What crystallographic insights inform structure-activity relationships (SAR)?

  • Planarity of fused rings : RMS deviations ≤0.0089 Å in the pyrido-pyrimidine core enhance π-π stacking with target enzymes .
  • Substituent effects :
    • Benzyl group orientation : Dihedral angles >60° reduce steric hindrance, improving binding to hydrophobic pockets .
    • Halogen positioning : 2,4-Dichloro groups increase electrophilicity, while 8,8-difluoro substituents enhance metabolic stability .

Advanced: What safety protocols are critical for handling this compound?

  • Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent decomposition .
  • Waste disposal : Segregate halogenated waste and use licensed contractors for incineration (>1,200°C) to avoid environmental release .
  • PPE : Wear nitrile gloves, FFP3 masks, and chemical-resistant aprons during synthesis .

Advanced: How do structural modifications influence pharmacological potency?

  • Benzyl substitution : Replacing benzyl with pyridylmethyl groups reduces antimalarial activity by 50% (ED₅₀ shifts from 3.9 to 7.8 mg/kg/day) .
  • Halogen variation :
    • Chlorine : Essential for DHFR inhibition (ΔIC₅₀: 10-fold loss when removed).
    • Fluorine : 8,8-Difluoro analogs show 3× longer plasma half-life vs. non-fluorinated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 2
6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.